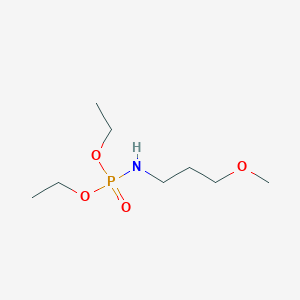

Diethyl(3-methoxypropyl)phosphoramidate

Description

Properties

CAS No. |

33330-80-2 |

|---|---|

Molecular Formula |

C8H20NO4P |

Molecular Weight |

225.22 g/mol |

IUPAC Name |

N-diethoxyphosphoryl-3-methoxypropan-1-amine |

InChI |

InChI=1S/C8H20NO4P/c1-4-12-14(10,13-5-2)9-7-6-8-11-3/h4-8H2,1-3H3,(H,9,10) |

InChI Key |

RWMYCSIXSNQYOR-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(NCCCOC)OCC |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Protocol

- Reagents :

- Procedure :

- 3-Methoxypropylamine and triethylamine are dissolved in ether under nitrogen.

- Diethyl chlorophosphate is added dropwise at 0–10°C.

- The mixture is stirred for 1–2 hours, then warmed to room temperature.

- Precipitated triethylamine hydrochloride is filtered off.

- The solvent is evaporated under reduced pressure, yielding the crude product.

- Purification via vacuum distillation (86–88°C at 0.1 mmHg) achieves >95% purity.

Key Advantages

- High Yield : 97% yield reported under optimized conditions.

- Scalability : Suitable for multi-gram synthesis without significant side reactions.

- Minimal Byproducts : Triethylamine hydrochloride is easily removed by filtration.

Phosphite-Carbon Tetrachloride (Atherton-Todd Reaction)

This method utilizes diethyl phosphite, carbon tetrachloride, and 3-methoxypropylamine to form the phosphoramidate via an intermediate chlorophosphate.

Reaction Mechanism and Protocol

- Reagents :

- Procedure :

- Diethyl phosphite and CCl₄ are stirred at 30–40°C.

- 3-Methoxypropylamine is added dropwise, generating HCl in situ.

- The mixture is refluxed for 4–6 hours.

- The solvent is evaporated, and the residue is purified via chromatography or distillation.

Performance Metrics

- Yield : 70–85%, lower than direct aminolysis due to competing hydrolysis.

- Side Reactions : Anhydride formation occurs if stoichiometry is imbalanced.

Salt Elimination with Phosphoric Acid Derivatives

Salt elimination strategies employ activated phosphoric acid derivatives, such as hexamethyltriaminodibromophosphorane, to facilitate P–N bond formation.

Protocol Highlights

- Reagents :

- Diethyl hydrogen phosphate (1 equiv)

- Hexamethyltriaminodibromophosphorane (1 equiv)

- 3-Methoxypropylamine (1 equiv)

- Procedure :

Advantages and Limitations

- Efficiency : 80–90% yield with minimal anhydride byproducts.

- Complexity : Requires specialized reagents, increasing cost.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Direct Aminolysis | 97 | >95 | High yield, simplicity | Requires anhydrous conditions |

| Atherton-Todd Reaction | 70–85 | 85–90 | Avoids chlorophosphate synthesis | Lower yield, CCl₄ toxicity |

| Salt Elimination | 80–90 | >90 | Minimal byproducts | Costly reagents, multi-step synthesis |

Optimization and Industrial Considerations

- Solvent Choice : Ether and THF are preferred for their inertness, while dichloromethane accelerates reaction rates but poses toxicity concerns.

- Temperature Control : Exothermic reactions necessitate cooling during reagent addition to prevent decomposition.

- Purification : Vacuum distillation is critical for removing residual amine and solvent, ensuring pharmaceutical-grade purity.

Chemical Reactions Analysis

Diethyl(3-methoxypropyl)phosphoramidate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphoramidate oxides using oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions can convert the phosphoramidate group to phosphine derivatives using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphoramidate derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications of Diethyl(3-methoxypropyl)phosphoramidate

This compound is a phosphoramidate compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique chemical properties and biological activity make it a valuable reagent and subject of study in various fields.

Chemistry

- Reagent in Organic Synthesis: this compound is utilized as a reagent in organic synthesis, specifically in the creation of phosphoramidate linkages within complex molecules.

- Building Blocks for Oligonucleotides: It can be used to create oligomeric compounds with methoxypropyl phosphonate modified internucleoside linkages . The resulting molecules have applications in creating charge-neutral LNA alkyl phosphothiotriester backbones combined with 2′-O-methyl .

Biology

- Biochemical Probe: The compound is investigated for its potential as a biochemical probe to explore enzyme mechanisms and protein interactions.

- Interaction with Biomolecules: this compound can interact with nucleic acids and proteins, which can disrupt cellular processes. These interactions are crucial for understanding its pharmacological profile and therapeutic potential.

Medicine

- Prodrug Development: Research explores its use as a prodrug, where the phosphoramidate group can enhance the bioavailability and stability of therapeutic agents. Phosphoramidate groups can be used to mask monophosphates to increase the delivery of the monophosphate into cells .

- Antiviral Agent: It has been studied for its potential as an antiviral agent. In vitro studies of d4T phosphoramidate showed that the prodrug was potent against HIV-2 infected CEM and TK CEM cells, which supports evidence of efficient intracellular delivery of nucleotide . The prodrug of d4T was reported to be active against other retroviruses such as SIV, FIV, Visna Virus and Moloney murine sarcoma virus in vitro . In vitro studies indicated that phosphoramidates of ddA and d4A increased the potency of the phosphoramidate prodrugs significantly .

- Inhibiting Enzymes: It has been studied for its ability to inhibit specific enzymes.

Industry

- Advanced Materials: It finds applications in the development of advanced materials, including polymers and coatings, because of its unique chemical properties.

- Agricultural Chemicals: It may be used as a potential pesticide or herbicide because of its biological activity.

Mechanism of Action

The mechanism of action of diethyl(3-methoxypropyl)phosphoramidate involves its interaction with specific molecular targets. The phosphoramidate group can undergo hydrolysis to release active species that interact with enzymes or proteins. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Diethyl(3-bromopropyl)phosphonate

- Molecular Formula: C₇H₁₆BrO₃P (vs. C₈H₂₀NO₄P for the target compound).

- Key Differences :

- The bromine atom in the 3-bromopropyl group enhances electrophilicity, making it reactive in nucleophilic substitutions (e.g., Suzuki coupling). In contrast, the methoxy group in the target compound is electron-donating, reducing reactivity but improving stability .

- Applications : Used as an intermediate in organic synthesis, whereas the methoxypropyl variant may favor applications requiring hydrolytic stability .

Diethyl (3-aminopropyl)phosphonate

- Molecular Formula: C₇H₁₈NO₃P.

- Key Differences: The primary amine (-NH₂) in the 3-aminopropyl group facilitates conjugation with biomolecules or participation in hydrogen bonding. The methoxy group lacks this capability, limiting biological interactions but improving lipophilicity . Applications: Utilized in peptide synthesis (e.g., tert-butyl carbamate derivatives), whereas the methoxypropyl analog may be tailored for drug delivery systems .

Diethyl N,N-Dimethylphosphoramidate

- Molecular Formula: C₆H₁₅NO₃P.

- Key Differences: The dimethylamino group (-NMe₂) increases steric hindrance and reduces nucleophilicity compared to the linear 3-methoxypropyl chain. This affects hydrolysis rates and metabolic stability . Toxicity Profile: Non-toxic in preliminary studies, similar to other phosphoramidates with simple alkyl groups .

Fosthietan (Diethyl N-(1,3-dithiolan-2-ylidene)phosphoramidate)

- Molecular Formula : C₆H₁₂N₂O₂PS₂.

- Key Differences :

- The dithiolane ring introduces sulfur atoms, enhancing pesticidal activity through acetylcholinesterase inhibition. The methoxypropyl group lacks such bioactivity, suggesting different applications (e.g., pharmaceuticals vs. agrochemicals) .

- Toxicity : Fosthietan is highly toxic to mammals, whereas alkyl-substituted phosphoramidates like the target compound may exhibit lower acute toxicity .

Structural and Functional Comparison Table

Key Research Findings

- Reactivity : Phosphoramidates with electron-withdrawing groups (e.g., bromine) undergo faster hydrolysis, while methoxy groups enhance stability under physiological conditions .

- Synthetic Utility: The 3-aminopropyl variant’s amine group enables facile conjugation, a feature absent in the methoxypropyl analog but valuable in prodrug design .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Diethyl(3-methoxypropyl)phosphoramidate, and how can reaction conditions be optimized for yield and purity?

- Synthetic Routes :

- Atherton-Todd Reaction : React diethyl phosphite with 3-methoxypropylamine in the presence of carbon tetrachloride (CCl₄) and a base (e.g., triethylamine) to form the phosphoramidate bond. This method is scalable and achieves high yields (>95%) under reflux conditions in anhydrous solvents like THF .

- Phosphorochloridate Method : React 3-methoxypropylamine with diethyl phosphorochloridate (Et₂PO₃Cl) in anhydrous ether at 0°C, followed by warming to room temperature. This method avoids side reactions by controlling stoichiometry and temperature .

- Optimization :

- Use excess amine (2 equiv.) to drive the reaction to completion.

- Purify via silica gel chromatography with ether/petroleum ether eluents to remove unreacted starting materials .

Q. How can researchers characterize the structural integrity and purity of this compound post-synthesis?

- Analytical Techniques :

- ³¹P NMR : Confirm the presence of the phosphoramidate bond (δ ~10–15 ppm for P–N linkages) and absence of unreacted phosphite (δ ~5–8 ppm) .

- ¹H/¹³C NMR : Verify methoxypropyl substituents (e.g., –OCH₃ at δ ~3.3 ppm in ¹H NMR) and ethyl ester groups (δ ~1.3 ppm for CH₃) .

- Mass Spectrometry (MS) : Use high-resolution MS to validate molecular weight (e.g., [M+H]⁺ expected for C₉H₂₁NO₄P: calc. 248.12) .

- Purity Assessment :

- HPLC with UV detection (λ = 210 nm) to quantify impurities (<1%) .

Advanced Research Questions

Q. What role does this compound play in asymmetric catalysis, and how can its stereoelectronic properties be tuned for specific reactions?

- Catalytic Applications :

- Acts as a chiral ligand in transition-metal catalysis (e.g., Pd-catalyzed allylic substitutions) by coordinating via the phosphorus lone pair and modulating steric bulk .

- Enhances enantioselectivity in organocatalytic reactions (e.g., Michael additions) through hydrogen-bonding interactions with substrates .

- Tuning Strategies :

- Modify the methoxypropyl chain length to adjust steric hindrance (e.g., shorter chains increase reactivity but reduce selectivity).

- Introduce electron-withdrawing groups (e.g., –CF₃) on the aryl moiety to enhance electrophilicity at phosphorus .

Q. How does the incorporation of this compound into polymers affect their flame-retardant properties, and what mechanistic insights explain these effects?

- Flame Retardancy :

- Promotes char formation in polyurethane foams (PUFs) by releasing phosphoric acid during thermal decomposition, which catalyzes dehydration of polymer chains .

- Reduces peak heat release rate (pHRR) by 40–50% in cone calorimetry tests due to gas-phase radical quenching .

- Mechanistic Analysis :

- Thermogravimetric analysis (TGA) coupled with FTIR identifies volatile phosphorus fragments (e.g., PO· radicals) responsible for flame inhibition .

- XPS confirms covalent C–O–P bond formation between the phosphoramidate and polymer matrix, enhancing thermal stability .

Q. What methodologies are employed to evaluate the efficacy of phosphoramidate-functionalized resins in actinide separation, and how does ligand design impact selectivity?

- Separation Techniques :

- Batch Sorption Studies : Immerse resin in actinide (e.g., UO₂²⁺/Th⁴⁺) solutions at varying pH (2–6) and measure uptake via ICP-MS. This compound-functionalized resins show >90% selectivity for UO₂²⁺ over lanthanides at pH 4 .

- Column Chromatography : Test breakthrough curves using nitric acid eluents to determine separation efficiency (e.g., k’ > 10³ for Am³⁺/Cm³⁺) .

- Ligand Design :

- Increasing the donor strength (e.g., replacing methoxy with amino groups) improves binding but reduces selectivity.

- Steric shielding of the phosphorus center minimizes hydrolysis in acidic media, enhancing resin durability .

Data Contradictions and Resolution

- Synthesis Yield Discrepancies :

- Flame-Retardant Efficiency :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.